(R)-Cloperastine

描述

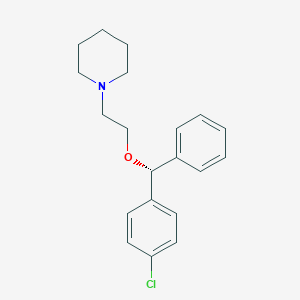

Structure

3D Structure

属性

IUPAC Name |

1-[2-[(R)-(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22/h1,3-4,7-12,20H,2,5-6,13-16H2/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNXBVJLPJNOSI-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCO[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201202219 | |

| Record name | 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132301-91-8 | |

| Record name | 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132301-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(R)-(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201202219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for R Cloperastine

Historical Development of Cloperastine (B1201353) Synthesis Approaches

The initial synthetic routes developed for cloperastine did not control stereochemistry, resulting in a racemic mixture of its (R) and (S) enantiomers. The classical synthesis begins with the preparation of the key intermediate, 4-chlorobenzhydrol (B192747). smolecule.com This is typically achieved through the reduction of 4-chlorobenzophenone (B192759). smolecule.com

The subsequent steps involve the formation of the molecule's characteristic ether linkage. In a common historical pathway, 4-chlorobenzhydrol is reacted with 2-chloroethanol (B45725), often using concentrated sulfuric acid as a catalyst, to form 1-(4-chlorobenzhydryl)oxy-2-chloroethane. smolecule.com The final step is a nucleophilic substitution reaction where this chloroethyl ether intermediate is treated with piperidine (B6355638) to yield racemic cloperastine. smolecule.comwikipedia.org An alternative approach involves the halogenation of 4-chlorobenzhydrol, followed by reaction with 2-chloroethanol and then piperidine. wikipedia.orgwikiwand.com

To obtain the optically active enantiomers, these early methods relied on chemical resolution. One documented technique involves the resolution of the racemic intermediate, 4-chlorobenzhydrol. This was accomplished by forming diastereomeric hemisuccinate esters with a chiral resolving agent, such as quinine. smolecule.com These diastereomers, having different physical properties, could then be separated. Another approach involves the resolution of the final racemic cloperastine base using a chiral acid, like an R-substituted dibenzoyl-L-tartaric acid, to form diastereomeric salts that can be separated. google.com These resolution-based methods, while effective, are inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%. This drawback spurred the development of more efficient asymmetric synthetic routes. google.com

Asymmetric Synthesis Routes to (R)-Cloperastine

Modern synthetic chemistry seeks to overcome the limitations of classical resolution by employing asymmetric synthesis, a strategy that directly creates the desired stereoisomer in excess. frontiersin.orgsigmaaldrich.com For this compound, the primary goal is the enantioselective synthesis of the chiral intermediate, (R)-4-chlorobenzhydrol, which can then be converted to the final product. researchgate.netnih.gov

Chiral catalysis is a cornerstone of asymmetric synthesis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. chiralpedia.comnih.gov This approach has been successfully applied to the synthesis of this compound's precursors, primarily through the asymmetric reduction of 4-chlorobenzophenone to (R)-4-chlorobenzhydrol. Both organometallic catalysts and biocatalysts have proven effective. google.comresearchgate.net

A notable example of chiral catalysis in this context is the use of an organotitanium reagent in conjunction with a specific chiral ligand. google.com A patented method describes the asymmetric addition of a phenyl group to 4-chlorobenzaldehyde (B46862) to produce levo-4-chlorobenzhydrol ((R)-4-chlorobenzhydrol). google.com This reaction is mediated by an organic titanium reagent prepared from isopropyl titanate and a phenyl Grignard reagent, in the presence of the chiral ligand (R)-DPP-H8-binol. google.com The ligand creates a chiral environment around the metal center, directing the nucleophilic addition to one face of the aldehyde, which leads to the preferential formation of the (R)-alcohol. google.com The use of such a catalyst system allows for the direct synthesis of the chiral intermediate with high stereoselectivity, bypassing the need for resolution. google.com

In the biocatalytic reduction of 4-chlorobenzophenone, an engineered alcohol dehydrogenase (ADH) from Lactobacillus kefir (LkADH) has been employed. researchgate.netnih.gov Through protein engineering, a mutant enzyme, seq5-D150I, was developed that exhibited a threefold increase in catalytic activity (kcat) compared to the parent enzyme. nih.gov Further optimization of reaction conditions such as pH, temperature, and buffer composition was performed to maximize both yield and enantioselectivity. researchgate.netnih.gov This optimized biocatalytic system achieved a high space-time yield for (R)-4-chlorobenzhydrol, reaching up to 150 g·L-1·day-1. nih.gov

Similarly, for the (R)-DPP-H8-binol catalyzed synthesis, the methodology is reported to have high stereoselectivity, with actual yields of the levo-4-chlorobenzhydrol intermediate exceeding 95%. google.com Because this type of asymmetric synthesis is fundamentally an orienting reaction, the theoretical yield can approach 100%. google.com

Table 1: Optimization of Biocatalytic Synthesis of (R)-4-chlorobenzhydrol This interactive table summarizes the effects of various reaction parameters on the efficiency of the synthesis using an engineered alcohol dehydrogenase.

| Parameter | Condition | Outcome | Reference |

| Enzyme | Mutant seq5-D150I | Threefold increase in kcat | nih.gov |

| pH | Optimized | High enantiomeric excess | nih.gov |

| Temperature | Optimized | High enantiomeric excess | nih.gov |

| Product Yield | Optimized Process | Space-time yield of 150 g∙L-1 day-1 | nih.gov |

Diastereoselective synthesis involves reactions that generate a new stereocenter under the influence of a pre-existing one, leading to the preferential formation of one diastereomer over others. In the context of obtaining this compound, diastereoselective strategies have historically been applied in the form of classical resolution.

This process involves reacting the racemic cloperastine or its precursor, racemic 4-chlorobenzhydrol, with a single enantiomer of a chiral resolving agent. smolecule.comgoogle.com For instance, reacting racemic cloperastine with an enantiomerically pure acid, such as L-(-)-dibenzoyl tartaric acid, results in the formation of two diastereomeric salts: (this compound)-(L-acid) and ((S)-cloperastine)-(L-acid). google.com These diastereomers are not mirror images and thus have different physical properties, such as solubility. This difference allows for their separation through methods like fractional crystallization. smolecule.com After separation, the desired diastereomer is treated to remove the chiral auxiliary, liberating the enantiomerically pure this compound. While effective, this method is considered a resolution rather than a true asymmetric synthesis, as the key stereocenter is not created stereoselectively but rather separated from its unwanted counterpart.

The economic and environmental sustainability of a synthetic process is greatly enhanced by the ability to recover and reuse expensive components like chiral catalysts and auxiliaries. researchgate.net This is a key consideration in the large-scale production of enantiopure compounds.

In the asymmetric synthesis of this compound precursors, both the biocatalytic and organometallic routes offer advantages in this regard. Biocatalysts, such as the engineered alcohol dehydrogenases used for the reduction of 4-chlorobenzophenone, are often employed in immobilized forms. researchgate.netnih.gov Immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing it to be recovered and reused for multiple reaction cycles, which is a hallmark of green chemistry. researchgate.net

Chiral Catalysis in Stereoselective Preparations

Development of Analytical Techniques for Enantiomeric Purity Assessment

The accurate determination of the enantiomeric purity of this compound is critical. To this end, various analytical techniques have been developed and optimized, primarily focusing on chromatographic and spectroscopic methods.

Chromatographic Methods (e.g., Chiral HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone for the enantiomeric separation of cloperastine. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, have proven effective. For instance, a reliable chiral LC-MS/MS method has been developed for the quantification of cloperastine enantiomers using a Chiralpak IA column. nih.gov This method employs a mobile phase of acetonitrile, water, and ammonium (B1175870) hydroxide (B78521), allowing for the baseline separation of the enantiomers. nih.gov Another successful separation has been achieved using a Chiralcel OD-H column with a mobile phase consisting of hexane, isopropyl alcohol, and diethylamine.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) enhances the sensitivity and selectivity of the analysis, making it suitable for quantifying enantiomers in complex matrices like plasma. nih.govrsc.org In LC-MS/MS, the enantiomers are first separated by the chiral column and then detected by the mass spectrometer, often using multiple reaction monitoring (MRM) mode for high specificity and sensitivity. nih.gov

Table 2: Chromatographic Conditions for Enantiomeric Separation of Cloperastine

| Technique | Chiral Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralcel OD-H | Hexane/Isopropyl alcohol/Diethylamine | UV | Not specified in provided context |

| Chiral LC-MS/MS | Chiralpak IA | Acetonitrile/Water/Ammonium hydroxide (80:20:0.1, v/v/v) | ESI-MS/MS (MRM) | nih.gov |

| Chiral HPLC | Chiralpak ID | Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v) | MS/MS | rsc.org |

Spectroscopic Approaches for Stereochemical Characterization

While chromatographic methods are excellent for quantifying enantiomeric excess, spectroscopic techniques provide valuable information about the absolute configuration and solution conformation of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), diastereomeric complexes or compounds are formed, which can exhibit distinct NMR signals for each enantiomer. bohrium.com This allows for the determination of enantiomeric purity by integrating the corresponding signals. While specific applications to this compound are not detailed in the provided search results, this is a well-established technique for chiral analysis. bohrium.com

Chiroptical Spectroscopy (VCD, ORD, ECD): These techniques are based on the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule. in2p3.frhindsinstruments.com The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. hindsinstruments.com VCD, often coupled with quantum chemical calculations, can be a powerful tool for the unambiguous assignment of the absolute configuration of chiral pharmaceuticals. nih.gov

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): ORD measures the change in optical rotation with the wavelength of light, while ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. libretexts.orgwikipedia.org These phenomena, collectively known as the Cotton effect, are characteristic of a chiral molecule's interaction with light near its absorption bands and can be used to determine stereochemistry. libretexts.org Solid-state ECD has also emerged as a technique to probe the chiroptical properties of crystalline materials. nih.gov

Elucidation of Pharmacological Mechanisms of Action of R Cloperastine

Investigation of Sigma-1 Receptor Modulation

(R)-Cloperastine has been identified as a ligand for the Sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its modulation by this compound involves agonistic activity, which triggers a cascade of downstream cellular events.

Ligand-Receptor Binding Kinetics and Affinity Studies

Cloperastine (B1201353) is recognized as a Sigma-1 receptor agonist. nih.gov While specific kinetic data such as association and dissociation rates for the (R)-enantiomer are not extensively detailed in the public domain, its binding affinity has been a subject of interest in broader drug screening and repurposing studies. The affinity of a ligand for its receptor is a critical determinant of its potency and is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For general Sigma-1 receptor ligands, these values can range widely, indicating varying degrees of potency. For instance, the well-characterized Sigma-1 receptor ligand, Donepezil, exhibits a high affinity with a Ki value of 14.6 nM. nih.gov

Table 1: Reported Affinities of Various Ligands for the Sigma-1 Receptor

| Compound | Affinity (Ki) | Receptor Type |

|---|---|---|

| Donepezil | 14.6 nM nih.gov | Sigma-1 |

| Haloperidol | 2-4 nM nih.gov | Sigma-1 |

| Fluvoxamine | <100 nM nih.gov | Sigma-1 |

| Sertraline | <100 nM nih.gov | Sigma-1 |

| Cocaine | ~2 µM nih.gov | Sigma-1 |

This table presents a selection of compounds and their reported binding affinities for the Sigma-1 receptor to provide context for ligand-receptor interactions. Data for this compound is not sufficiently available in the reviewed literature.

Downstream Signaling Pathways Mediated by Sigma-1 Receptor Agonism

The agonism of the Sigma-1 receptor by ligands such as this compound initiates a variety of downstream signaling pathways. This chaperone protein is a modulator of cellular stress responses and interacts with numerous other proteins and ion channels.

General effects of Sigma-1 receptor agonism include:

Modulation of Ion Channels: Sigma-1 receptor agonists have been shown to inhibit voltage-gated ion channels, including Ca²⁺, K⁺, and Na⁺ channels. nih.gov Conversely, they can potentiate the activity of ligand-gated ion channels like the NMDA receptor. nih.gov

Neurotransmitter System Enhancement: Agonism at the Sigma-1 receptor can potentiate cholinergic and NMDA neurotransmissions, which may contribute to cognitive enhancement and neuroprotective effects. nih.gov

Cell Survival Pathways: The activation of the Sigma-1 receptor is generally associated with the promotion of cell survival. nih.gov For example, the Sigma-1 receptor agonist (+)SKF-10047 has been found to inhibit the increase of the apoptotic protein Bax and the activation of caspase-3. nih.gov

GIRK Channel Inhibition: Specifically concerning cloperastine, it has been shown to inhibit G-protein-coupled inwardly-rectifying potassium (GIRK) channels. nih.gov This action can lead to an enhancement of GABA release, suggesting a mechanism for its inhibitory effects on neuronal networks. nih.gov

Detailed Analysis of Histamine (B1213489) H1 Receptor Interactions

This compound also functions as an antagonist at the Histamine H1 receptor, a key G protein-coupled receptor involved in allergic responses.

Receptor Binding Profile and Competitive Antagonism

This compound acts as an antagonist at the Histamine H1 receptor, meaning it binds to the receptor but does not provoke the typical biological response. repec.org This binding is competitive, where this compound vies with histamine for the same binding site on the receptor. This antagonistic action is the basis for its antihistaminic effects, which help in mitigating allergic reactions. Virtually all H1-antihistamines, including cloperastine, are now understood to function as inverse agonists, meaning they reduce the constitutive activity of the receptor in addition to blocking the action of agonists. repec.org

Identification of Critical Residues for H1 Receptor Binding (e.g., MET 183, THR 184, ILE 187)

Molecular docking and simulation studies have been instrumental in identifying the key amino acid residues within the Histamine H1 receptor that are crucial for the binding of cloperastine and its derivatives. Research has highlighted the importance of specific residues in forming stable interactions with the ligand.

Key interacting residues include:

These residues are reported to form strong hydrogen bonds with cloperastine derivatives, which are a critical component of the binding interaction. nih.govnih.gov Other residues in the active site that contribute to the binding environment include TRP 148, ILE 150, ILE 152, and PHE 180. nih.gov

Table 2: Critical Amino Acid Residues in the Histamine H1 Receptor for Cloperastine Binding

| Residue | Position | Role in Binding |

|---|---|---|

| Methionine (MET) | 183 | Forms strong hydrogen bonds with cloperastine derivatives. nih.govnih.gov |

| Threonine (THR) | 184 | Forms strong hydrogen bonds with cloperastine derivatives. nih.govnih.gov |

| Isoleucine (ILE) | 187 | Forms strong hydrogen bonds with cloperastine derivatives. nih.govnih.gov |

| Tryptophan (TRP) | 148 | Part of the active site binding pocket. nih.gov |

| Isoleucine (ILE) | 150 | Part of the active site binding pocket. nih.gov |

| Isoleucine (ILE) | 152 | Part of the active site binding pocket. nih.gov |

| Phenylalanine (PHE) | 180 | Part of the active site binding pocket. nih.gov |

Structural Insights into H1 Receptor-Ligand Complex Formation

The three-dimensional structure of the Histamine H1 receptor has been modeled to understand the intricacies of ligand binding. nih.govnih.gov These models, often based on the crystal structure of a related receptor, reveal that the binding of cloperastine derivatives occurs within a pocket formed by the transmembrane helices of the receptor. nih.gov The interaction is primarily driven by hydrogen bonding between the ligand and the aforementioned critical residues (MET 183, THR 184, and ILE 187). nih.govnih.gov The stability of this receptor-ligand complex is essential for the antagonistic activity of the compound. Molecular dynamics simulations have confirmed the stability of the predicted H1 receptor structure, making it a reliable model for such docking studies. nih.govnih.gov

Impact on Cellular Bioenergetics and Mitochondrial Function

The bioenergetic state of a cell, largely governed by mitochondrial function, is critical for normal cellular activities. nih.govresearchgate.net Pathological conditions can arise from impaired mitochondrial bioenergetics, leading to dysregulation of cellular homeostasis and potentially cell death. mdpi.com this compound has been studied for its effects on these fundamental cellular processes.

Research has demonstrated that cloperastine can directly influence mitochondrial activity. Mitochondria generate approximately 90% of the energy required for cellular functions through a process known as oxidative phosphorylation (OxPhos). nih.gov This process occurs across the inner mitochondrial membrane, involving five protein complexes (Complex I–V) that form the electron transport chain (ETC). nih.gov

The inhibition of mitochondrial oxidative phosphorylation by cloperastine directly impacts the cellular energetic state and can trigger programmed cell death, or apoptosis. When the bioenergetic reserve capacity of a cell is depleted due to mitochondrial dysfunction, the cell is programmed for death. nih.gov

In studies on esophageal cancer cells, cloperastine's suppression of OxPhos was linked to a halt in cell proliferation and growth. researchgate.net The treatment of ESCC cell lines (KYSE150 and KYSE450) with cloperastine led to a dose-dependent reduction in cell viability and colony formation. researchgate.net This cellular response is indicative of an energy-depleted state that can no longer support rapid growth and division.

This induction of apoptosis through mitochondrial disruption is a known mechanism for various compounds. nih.govnih.gov The process often involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, release of cytochrome c, and the activation of a cascade of enzymes called caspases (like caspase-3, -8, and -9), which execute the apoptotic program. nih.govfrontiersin.org While the precise downstream apoptotic pathway for cloperastine is under investigation, its initial action on suppressing mitochondrial energy production is a critical initiating event. researchgate.net

Table 1: Research Findings on this compound's Impact on ESCC Cells

| Parameter Studied | Cell Lines | Observation | Implication | Source |

|---|---|---|---|---|

| Cell Proliferation | KYSE150, KYSE450 | Dose-dependent inhibition of cell growth and number. | Anti-proliferative effect. | researchgate.net |

| Mitochondrial Function | KYSE150 | Suppression of mitochondrial oxidative phosphorylation (OxPhos). | Disruption of cellular energy production. | researchgate.net |

| Anchorage-Independent Growth | KYSE150, KYSE450 | Suppression of colony formation in soft agar. | Inhibition of tumorigenic potential. | researchgate.net |

| Apoptosis Induction | - | Linked to the suppression of mitochondrial function. | Triggers programmed cell death. | nih.govresearchgate.net |

Studies on Specific Receptor-Mediated Biological Responses

Beyond its metabolic effects, this compound's therapeutic actions are mediated through its interaction with specific neural and histamine receptors.

This compound is recognized as a centrally acting antitussive agent. nih.govpatsnap.com Its primary mechanism for cough suppression involves direct action on the cough center located in the medulla oblongata of the brainstem. patsnap.compatsnap.com By inhibiting the neural pathways responsible for the cough reflex, cloperastine effectively reduces the frequency and intensity of coughing. patsnap.comresearchgate.net

Preclinical research, dating back to initial studies on derivatives of diphenhydramine, identified cloperastine as having a potent antitussive effect in guinea pigs subjected to mechanically stimulated coughing. nih.gov This effect was found to be significantly greater than that of codeine but without the associated narcotic properties. nih.gov The compound is believed to inhibit both the ascending and descending neural pathways that mediate the cough reflex. patsnap.com Furthermore, some studies suggest it possesses mild anticholinergic properties, which may contribute to its efficacy by reducing mucus secretion and bronchoconstriction. patsnap.compatsnap.com It has also been shown to affect the levels of 5-HT1A receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels in the hippocampus in some animal models. nih.gov

This compound also exhibits antihistaminic properties by acting as an antagonist at histamine H1 receptors. patsnap.compatsnap.comdovepress.com Histamine is a key mediator in allergic responses, and by blocking its action at H1 receptors, cloperastine can alleviate coughs associated with irritation and inflammation in the respiratory tract. patsnap.comnih.gov This dual mechanism, combining central antitussive action with peripheral antihistaminic effects, makes it effective for various types of cough. dovepress.com

Molecular docking studies have been conducted to understand the interaction between cloperastine and the human histamine H1 receptor. nih.govresearchgate.net These studies predict that cloperastine binds to the active site of the H1 receptor, with hydrogen bonding interactions playing a crucial role. researchgate.net Specific amino acid residues within the receptor, such as MET 183, THR 184, and ILE 187, have been identified as important determinants for this binding. researchgate.net This receptor antagonism at a cellular level prevents histamine from initiating the signaling cascade that leads to allergic symptoms like inflammation and bronchoconstriction. nih.gov

Table 2: Receptor-Mediated Mechanisms of this compound

| Mechanism | Target | Primary Action | Cellular/Systemic Response | Source |

|---|---|---|---|---|

| Antitussive (Central) | Cough Center (Medulla Oblongata) | Inhibition of neural pathways of the cough reflex. | Suppression of cough frequency and intensity. | nih.govpatsnap.compatsnap.com |

| Antihistaminic | Histamine H1 Receptor | Antagonist; blocks histamine from binding. | Reduction of allergic inflammation and irritation. | patsnap.compatsnap.comnih.govresearchgate.net |

| Anticholinergic (Mild) | Cholinergic Receptors | Inhibition of acetylcholine (B1216132) action. | Potential decrease in mucus secretion and bronchoconstriction. | patsnap.compatsnap.com |

| Neuromodulatory | 5-HT1A Receptors, GIRK Channels | Modulation of receptor and channel levels in the hippocampus (preclinical). | Observed effects on learning and memory in specific animal models. | nih.gov |

Preclinical Pharmacodynamics and in Vitro Efficacy of R Cloperastine

Cellular Models for Investigating (R)-Cloperastine Activity

Research has highlighted the selective cytotoxic effects of cloperastine (B1201353) on cancer cells that have developed resistance to the common chemotherapy drug, cisplatin (B142131). nih.govdoaj.org Cellular models such as the cervical cancer-derived HeLa cisR cells and the lung carcinoma-derived A549 cisR cells have been instrumental in these investigations. nih.gov These resistant cell lines are established by culturing the parental cells (HeLa S and A549) in media with gradually increasing concentrations of cisplatin. nih.gov

Studies demonstrated that cloperastine and other histamine (B1213489) H1 receptor antagonists selectively kill HeLa cisR and A549 cisR cells at concentrations that have little effect on the parental, cisplatin-sensitive cells (HeLa S). nih.govdoaj.orgresearchgate.net This selective action suggests a potential therapeutic strategy for overcoming acquired drug resistance in cancer treatment. doaj.org In contrast, antagonists for H2, H3, and H4 histamine receptors showed minimal to no cytotoxic effects on these cisplatin-resistant cell lines. nih.govdoaj.org

This compound has been shown to effectively reduce cell viability and induce apoptosis in cisplatin-resistant cancer cells. nih.govmdpi.com In HeLa cisR cells, treatment with cloperastine leads to a significant decrease in cell viability, a phenomenon not observed to the same extent in the non-resistant HeLa S parental cells. researchgate.net

Flow cytometry analysis confirmed that cloperastine treatment increases the fraction of HeLa cisR cells undergoing both early and late-stage apoptosis. nih.govresearchgate.net This indicates that cloperastine can trigger programmed cell death pathways specifically in cancer cells that have become resistant to conventional treatments like cisplatin. mdpi.com

Table 1: Effect of Cloperastine on the Viability of Cisplatin-Sensitive (HeLa S) and Cisplatin-Resistant (HeLa cisR) Cells

| Compound | Concentration | Cell Line | % Cell Viability (Mean ± SD) |

|---|---|---|---|

| Cloperastine | 100 µM | HeLa S | ~90% |

| 100 µM | HeLa cisR | ~0% | |

| Cisplatin | 10 µg/ml | HeLa S | ~0% |

| 10 µg/ml | HeLa cisR | ~100% |

Data is extrapolated from graphical representations in the cited research. researchgate.net

The sensitivity of cisplatin-resistant cells to this compound is strongly linked to the role of histamine as an autocrine growth factor. nih.govnih.gov In some malignant tissues, histamine can stimulate cell proliferation. mdpi.comnih.gov Research revealed that histamine enhances the proliferation and viability of HeLa cisR cells in a dose-dependent manner, an effect not seen in the parental HeLa S cells. nih.gov

This finding suggests that in HeLa cisR cells, histamine or the basal signaling of its receptor acts as an autocrine stimulator for cell proliferation. nih.gov As a histamine H1 receptor antagonist, cloperastine effectively counters this proliferative signaling, leading to the selective killing of these resistant cells. nih.govdoaj.org This mechanism underscores the dependence of certain cancer cells on histamine signaling for their growth and survival. mdpi.com

The expression of Fibroblast Growth Factor 13 (FGF13), also known as FGF homologous factor 2 (FHF2), is a critical determinant of both cisplatin resistance and sensitivity to cloperastine. nih.govdoaj.org Studies have shown that FGF13 is autonomously upregulated in HeLa cisR cells and is responsible for their resistance to cisplatin. nih.gov

Crucially, the cytotoxic effect of cloperastine on these cells is dependent on this high-level expression of FGF13. nih.govdoaj.org When FGF13 expression was experimentally knocked down in HeLa cisR cells, their sensitivity to cloperastine was abolished. nih.govdoaj.org This demonstrates a direct molecular link between the FGF13-mediated cisplatin resistance mechanism and the selective therapeutic action of cloperastine. nih.gov FGF13 itself is an intracellular protein known to regulate the function of voltage-gated sodium channels and stabilize microtubules. nih.govresearchgate.net

In Vitro Assays for Target Engagement and Pathway Analysis

Beyond its role as a histamine H1 receptor antagonist, this compound has been shown to modulate the activity of several key enzymes implicated in cancer cell metabolism and proliferation.

Mitochondrial Oxidative Phosphorylation: In studies on esophageal squamous cell carcinoma (ESCC), cloperastine was found to inhibit cell proliferation by suppressing mitochondrial oxidative phosphorylation. nih.govnih.gov Proteomic analysis of ESCC cells treated with cloperastine revealed the downregulation of signaling pathways involving key proteins of the electron transport chain. nih.gov

Table 2: Proteins Involved in Oxidative Phosphorylation Downregulated by Cloperastine in ESCC Cells

| Protein | Function |

|---|---|

| NADH dehydrogenase [ubiquinone] 1 alpha subcomplex 1 | Component of Complex I |

| NADH ubiquinone oxidoreductase subunit S5 | Component of Complex I |

| Cytochrome C oxidase subunit 6B1 | Component of Complex IV |

Source: nih.gov

This inhibition of mitochondrial metabolism presents a distinct mechanism for the anti-cancer effects of cloperastine. nih.gov

Protein Arginine Methyltransferase 5 (PRMT5): Recent research has identified cloperastine as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is overexpressed in several cancers and promotes tumor growth. news-medical.net Using a high-throughput screening method, cloperastine was shown to possess significant PRMT5-inhibitory activity. news-medical.net This inhibition was validated in cancer phenotypic assays, confirming a reduction in NF-κB methylation and its subsequent activation upon drug treatment. news-medical.net These findings suggest that targeting PRMT5 could be another avenue through which cloperastine exerts its anti-tumor effects. news-medical.net

G protein-coupled inwardly rectifying potassium (GIRK) channels: Cloperastine has also been reported to have inhibitory effects on G protein-coupled inwardly rectifying potassium (GIRK) channel-activated currents. ijpp.com While this research was conducted in the context of neurological activity, the modulation of ion channels represents another facet of cloperastine's pharmacological profile. ijpp.comnih.gov

Protein-Protein Interaction Analysis

Comparative Pharmacological Studies of Cloperastine Enantiomers

Preclinical research has established a clear distinction in the pharmacological profiles of the two enantiomers of cloperastine.

Differential Effects of this compound and (S)-Cloperastine

Studies have indicated that the two enantiomers of cloperastine possess different levels of activity and toxicity. The levorotatory form, (S)-Cloperastine (levocloperastine), is reported to be the more active and less toxic of the two. google.com In contrast, the dextrorotatory form, this compound, is suggested to have lower antitussive efficacy and potentially a less favorable safety profile. google.com

One patent describes that while the L(-) form (S-Cloperastine) demonstrates higher antitussive activity, the D(+) form (this compound) may exhibit an excitatory action that can counteract the depressant effects of other substances. google.com Both enantiomers, along with the racemic mixture, have shown spasmolytic activity in preclinical models, which is attributed to their antihistamine properties. researchgate.net

| Feature | This compound (Dextrocloperastine) | (S)-Cloperastine (Levocloperastine) |

| Antitussive Activity | Less active | More active google.com |

| Toxicity | More toxic | Less toxic google.com |

| Central Nervous System Effects | Suggested excitatory action google.com | Highly selective for the cough center, with fewer sedative effects compared to the racemate researchgate.net |

| Spasmolytic Activity | Present | Present |

Assessment of Efficacy in Various Preclinical Models

Preclinical studies, often conducted in guinea pig models of cough, have been instrumental in differentiating the efficacy of the cloperastine enantiomers. nih.gov The racemic form of cloperastine was found to have a potent antitussive effect, reportedly 1.9 times greater than that of codeine in a model of mechanically induced cough in guinea pigs, without narcotic effects. nih.gov

While direct, side-by-side quantitative data for the efficacy of this compound versus (S)-Cloperastine in these models is not extensively published, the collective evidence points to the superior performance of (S)-Cloperastine. medscape.comaesculapius.it (S)-Cloperastine has demonstrated antitussive effects comparable to codeine in preclinical studies. researchgate.netmedscape.com It has also shown a faster onset of action and greater reductions in cough frequency and intensity compared to the racemic mixture (DL-cloperastine) in clinical trials, which is a reflection of its preclinical efficacy. medscape.comaesculapius.it The efficacy of (S)-Cloperastine is attributed to its dual mechanism of action, targeting both the central bulbar cough center and peripheral receptors in the tracheobronchial tree. researchgate.netmedscape.com

| Preclinical Model | This compound (Dextrocloperastine) | (S)-Cloperastine (Levocloperastine) | Racemic Cloperastine |

| Guinea Pig (Mechanically-induced cough) | Lower efficacy (inferred) | Higher efficacy (inferred) | 1.9 times more effective than codeine nih.gov |

| Guinea Pig (Histamine-induced bronchospasm) | Spasmolytic activity observed researchgate.net | Spasmolytic activity observed researchgate.net | Spasmolytic activity observed researchgate.net |

| Rodent CNS Function Tests | Greater sedative and stimulant effects (as part of DL-Cloperastine) researchgate.net | Attenuated CNS adverse effects researchgate.net | Sedative and stimulant effects observed researchgate.net |

Advanced Preclinical Research: Pharmacokinetics and Computational Approaches for R Cloperastine

Stereoselective Pharmacokinetic Profiling in Animal Models

The pharmacokinetic behavior of chiral drugs is often stereoselective, meaning the absorption, distribution, metabolism, and excretion of one enantiomer can differ significantly from the other. researchgate.netslideshare.net This necessitates the study of each enantiomer's individual profile.

Development and Validation of Enantioselective LC-MS/MS Methods for Plasma Analysis.nih.gov

To accurately study the pharmacokinetics of individual enantiomers, robust analytical methods are required. A reliable and sensitive chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the quantification of cloperastine (B1201353) enantiomers in rat plasma. nih.gov

This method utilizes a Chiralpak IA column for enantioseparation with an isocratic mobile phase. nih.gov Detection is achieved by mass spectrometry in multiple reaction monitoring (MRM) mode with a positive electrospray ionization source, providing high selectivity and sensitivity. nih.gov Carbinoxamine is employed as the internal standard to ensure accuracy. nih.gov The method was successfully applied to a stereoselective pharmacokinetic study of cloperastine in rats. nih.gov

Below is a summary of the validation parameters for this enantioselective LC-MS/MS method. nih.gov

| Parameter | Value |

| Linear Concentration Range | 0.05 to 10.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Intra-day Precision (RSD) | < 13.9% |

| Inter-day Precision (RSD) | < 13.9% |

| Accuracy (RE) | -5.4% to 6.1% |

Data sourced from a study on the quantification of cloperastine enantiomers in rat plasma. nih.gov

Investigation of Stereoselective Metabolic Pathways.nih.gov

The metabolism of chiral drugs is a complex process where enzymes, particularly the cytochrome P450 (CYP) family, often exhibit stereoselectivity. researchgate.netsci-hub.se This can result in one enantiomer being metabolized more rapidly than the other or through entirely different pathways. sci-hub.se For instance, the metabolism of propranolol (B1214883) shows stereoselectivity in N-dehydroxylation, parahydroxylation, deamination, and glucuronidation pathways. sci-hub.se

Investigating these stereoselective metabolic pathways is essential for understanding the disposition of (R)-Cloperastine. The development of enantioselective analytical methods, such as the LC-MS/MS method described previously, is advantageous for analyzing plasma samples collected from studies on enantioselective metabolism. nih.gov Identifying the specific CYP enzymes responsible for the metabolism of this compound through reaction phenotyping studies helps in delineating its metabolic "soft-spots" and predicting potential drug-drug interactions. umich.edu

Drug-Drug Interaction Studies in Preclinical Settings.nih.gov

Preclinical drug-drug interaction studies are vital to assess the potential for a compound to alter the pharmacokinetics of co-administered drugs. These interactions often occur at the metabolic level, where one drug can inhibit or induce the enzymes responsible for the metabolism of another. news-medical.net Given that cloperastine's metabolism is likely enzymatic, there is a potential for such interactions.

Understanding which specific enzymes metabolize this compound is the first step in predicting these interactions. umich.edu Subsequent in vitro studies using human liver microsomes and specific enzyme inhibitors can elucidate the potential for clinically significant interactions. researchgate.net The validated enantioselective LC-MS/MS method is a suitable tool for analyzing samples from such preclinical drug interaction studies, allowing for a precise determination of how another drug might affect the plasma concentrations of this compound. nih.gov

Computational Chemistry and Molecular Modeling for this compound

Computational techniques are invaluable for understanding how a ligand like this compound interacts with its biological targets at a molecular level. These methods can predict binding modes and rationalize structure-activity relationships, guiding further drug development.

Homology Modeling and De Novo Structure Prediction of Relevant Receptors.nih.gov

Cloperastine is known to interact with several receptors, including the histamine (B1213489) H1 receptor and the sigma-1 receptor. nih.govresearchgate.netnih.gov The structural elucidation of these receptors is key to understanding the drug's mechanism of action.

Histamine H1 Receptor (H1R): The H1R is a G protein-coupled receptor (GPCR). nih.govuniprot.org The crystal structure of the human H1R in complex with an antagonist has been determined, providing a high-quality template for homology modeling. nih.gov Homology modeling is a widely used technique to build a 3D model of a protein of interest based on the known structure of a homologous protein (the template). nih.govnih.gov This approach is particularly useful for GPCRs, where obtaining experimental structures can be challenging. nih.gov The resulting models can be used in virtual screening and to study ligand-receptor interactions in detail. nih.gov

Sigma-1 Receptor (S1R): For a long time, the lack of an experimental structure for the sigma-1 receptor meant that researchers had to rely on ab initio or de novo structure prediction methods. nih.gov One such study successfully predicted the three-dimensional structure of the sigma-1 receptor protein using the I-TASSER server. nih.gov More recently, crystal structures of the S1R have become available, enabling more refined structural modeling to investigate its interactions with ligands and other molecules like cholesterol. nih.govmdpi.com These computational models provide mechanistic insights into the receptor's signaling functions and can help explain the effects of modulating ligands. nih.gov

The table below summarizes the relevant receptors for cloperastine and the computational modeling approaches used to study them.

| Receptor | Receptor Family | Modeling Approach | Basis/Template |

| Histamine H1 Receptor | G protein-coupled receptor (GPCR) | Homology Modeling | Experimental crystal structure of human H1R. nih.govnih.gov |

| Sigma-1 Receptor | Transmembrane protein | De novo Structure Prediction / Structural Modeling | Initially ab initio methods due to lack of template nih.gov; later models based on solved crystal structures. nih.govmdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complexes

Molecular docking and dynamics simulations have been instrumental in elucidating the interaction between this compound and its derivatives with target receptors. A notable study focused on the human histamine H1 receptor, a key target for anti-allergic agents. nih.govnih.govnih.govresearchgate.net In this research, a three-dimensional model of the histamine H1 receptor was developed using homology modeling, based on the crystal structure of a chimera of the receptor. nih.govnih.govnih.govresearchgate.net This model provided a reliable platform for subsequent docking studies. nih.govnih.govnih.govresearchgate.net

The simulations revealed that specific amino acid residues within the histamine H1 receptor are crucial for binding. MET 183, THR 184, and ILE 187 were identified as key determinants, forming strong hydrogen bonds with cloperastine derivatives. nih.govnih.govresearchgate.net These hydrogen bonding interactions are considered to play a pivotal role in the stable binding of the ligands to the receptor. nih.govnih.govresearchgate.net

Molecular dynamics simulations were employed to assess the stability of the predicted ligand-receptor complexes. nih.govresearchgate.net The final predicted structure of the histamine H1 receptor model was validated and confirmed to be stable and reliable for docking studies. nih.govnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. In the context of this compound, QSAR studies have been performed to understand how modifications to its structure affect its activity against the histamine H1 receptor. nih.gov

One such study involved the construction of QSAR models for 35 derivatives of cloperastine. nih.govresearchgate.net The analysis utilized various predicted descriptors, including molar refractivity, polarizability, index of refraction, density, log P (octanol/water partition coefficient), polar surface area, van der Waals volume, and molecular weight. researchgate.net The results indicated that even minor structural alterations to the cloperastine molecule could lead to the development of new derivatives with potentially enhanced activity. researchgate.net Specifically, it was observed that higher values of molar refractivity and index of refraction, which are related to molecular volume and weight, were associated with increased activity. nih.gov

Virtual Screening for Novel Pharmacological Targets

While extensive research has focused on the known targets of this compound, such as the histamine H1 receptor and GIRK channels, the application of virtual screening to identify novel pharmacological targets for this compound is an area of growing interest. nih.gov Virtual screening, a computational technique, allows for the rapid screening of large libraries of compounds against various protein targets to identify potential interactions. nih.govuu.nlfrontiersin.org This approach can uncover previously unknown mechanisms of action and potential for drug repositioning. mdpi.comnih.govnih.gov

Computational "target fishing" or "polypharmacology" prediction methods are employed to identify potential new targets for existing drugs by analyzing their chemical structure and properties. mdpi.comnih.govnih.govnih.govresearchgate.net These in silico techniques can predict off-target effects and new therapeutic applications. mdpi.comnih.gov While the specific application of these methods to systematically screen this compound against a wide range of novel targets is not extensively documented in publicly available research, the known polypharmacology of cloperastine, including its effects on esophageal cancer cell proliferation and its antidepressant-like and antianxiety-like effects, suggests the existence of additional molecular targets. nih.govresearchgate.net

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Building on the insights from computational studies, the rational design and synthesis of novel this compound derivatives are key to developing compounds with improved efficacy and selectivity.

Rational Design of Modified this compound Analogs

The rational design of this compound analogs has been guided by its core structure, which serves as a scaffold for modification. nih.govnih.gov The presence of several reactive centers in the cloperastine molecule allows for the synthesis of a variety of derivatives. nih.gov By introducing different chemical groups, researchers aim to enhance the compound's interaction with its target receptors and improve its pharmacological properties. nih.gov

One study focused on designing antihistamine inhibitors using cloperastine as the parent compound. nih.govnih.govnih.gov The designed derivatives were then evaluated through molecular docking to predict their binding affinity to the histamine H1 receptor. nih.govnih.gov Among the designed analogs, one derivative, 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}-4-methylenepiperidine, demonstrated the most promising docking results, suggesting it could be a more effective anti-allergic agent than cloperastine itself. nih.gov

Synthesis of Libraries for SAR Elucidation

To systematically explore the structure-activity relationships (SAR) of this compound, libraries of its derivatives have been synthesized. nih.gov These libraries consist of a series of compounds with systematic variations in their chemical structure. One approach has been to link different amine groups to the cloperastine core, with the expectation of producing derivatives with interesting physiological properties. nih.gov The synthesis of a library of 35 cloperastine derivatives, for instance, provided the chemical basis for the QSAR analysis mentioned earlier. nih.govresearchgate.net

Preclinical Evaluation of Derivative Efficacy and Selectivity

Following the design and synthesis of novel this compound derivatives, preclinical evaluation is essential to determine their efficacy and selectivity. This involves in vitro and in vivo studies to assess their biological activity and potential therapeutic effects.

While computational studies have predicted that certain derivatives of cloperastine may have enhanced activity, specific preclinical data on the efficacy and selectivity of these newly synthesized analogs are not widely available in published literature. nih.gov However, preclinical studies on the parent compound, cloperastine, have demonstrated its antitussive efficacy, which was found to be greater than that of codeine in some models, along with bronchorelaxant and antihistaminic effects. nih.gov Recent research has also indicated that cloperastine can inhibit the proliferation of esophageal squamous cell carcinoma both in vitro and in a xenograft mouse model in vivo. researchgate.net These findings for the parent compound provide a strong rationale for the continued preclinical investigation of its more potent, computationally designed derivatives.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Therapeutic Indications in Preclinical Disease Models

Preclinical studies are venturing into new territories, examining the efficacy of (R)-Cloperastine in disease models unrelated to cough. This exploration is largely centered on its known interactions with specific molecular targets that are implicated in a variety of pathologies.

Investigation in Non-Cough Related Pathologies with Sigma-1 or H1 Receptor Involvement

This compound's activity as a ligand for both sigma-1 (σ1R) and histamine (B1213489) H1 receptors forms the basis for its investigation in new therapeutic contexts. nih.govnih.govresearchgate.net The σ1R is a unique chaperone protein located at the endoplasmic reticulum that modulates a variety of cellular functions, while the H1 receptor is a key component of the inflammatory response. nih.govdrugbank.com

Preclinical research in a mouse model of Rett Syndrome, a neurodevelopmental disorder with significant breathing dysfunction, has shown that cloperastine (B1201353) can improve respiratory abnormalities. nih.govnih.gov The proposed mechanism involves the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels and an enhancement of GABAergic neurotransmission, actions potentially linked to its σ1R activity. nih.govnih.gov Specifically, researchers suggest that if cloperastine antagonizes σ1R, it could lead to increased calcium influx and enhanced GABA release, thereby mitigating the neuronal hyperexcitability seen in the disease model. nih.gov

Simultaneously, its function as an H1 receptor antagonist is being explored for its selective cytotoxic effects on cancer cells. nih.gov This antihistaminic property, distinct from its cough-suppression mechanism, opens a potential therapeutic window for pathologies where histamine-mediated signaling is a contributing factor. nih.govsemanticscholar.org

Repurposing Strategies in Cancer Research with a Focus on Drug Resistance Mechanisms

A significant and promising area of preclinical investigation is the repurposing of this compound for cancer therapy, with a particular focus on overcoming drug resistance. Cancer cells frequently develop mechanisms to evade the effects of chemotherapy, a major obstacle in treatment. nih.govyoutube.com

Recent studies have identified this compound as a compound that can selectively kill cisplatin-resistant human cancer cells. nih.gov In one study, cloperastine was effective against cisplatin-resistant cervical cancer (HeLa) and lung cancer (A549) cells at concentrations that had little effect on their cisplatin-sensitive counterparts. nih.gov This selective cytotoxicity appears to be linked to its activity as a histamine H1 receptor antagonist and is associated with high-level expression of the FGF13 gene in resistant cells. nih.gov

Furthermore, independent research has identified cloperastine as an inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme overexpressed in several cancers, including pancreatic, colorectal, and breast cancer. news-medical.net By inhibiting PRMT5, cloperastine was shown to reduce cancer cell proliferation and tumor growth in preclinical models. news-medical.net Other findings have also indicated that cloperastine can suppress the proliferation of esophageal squamous cell carcinoma by inhibiting mitochondrial oxidative phosphorylation. nih.govkashanu.ac.ir These findings collectively suggest that this compound could be repurposed as an anti-cancer agent, particularly to target tumors that have developed resistance to standard therapies.

Development of Advanced Delivery Systems for Preclinical Applications

To enhance the therapeutic potential of this compound in these new indications, researchers are developing advanced delivery systems. The goal is to improve its bioavailability, target it to specific tissues, and control its release for sustained efficacy in preclinical models. nih.gov

Nanoparticle Formulations and Targeted Delivery Strategies

Nanotechnology offers a promising platform for delivering this compound more effectively. nih.gov Preclinical research has focused on creating nanoparticle formulations to improve its physicochemical properties and therapeutic performance. kashanu.ac.irkashanu.ac.ir

Using a solvent evaporation method, scientists have successfully encapsulated cloperastine hydrochloride into polymeric nanoparticles. kashanu.ac.irkashanu.ac.ir These nanoparticles, made from materials like hydroxypropyl methylcellulose (B11928114) (HPMC), hydroxypropyl cellulose (B213188) (HPC), xanthan gum, and chitosan, exhibit desirable characteristics for drug delivery. kashanu.ac.ir The formulations have achieved nanoscale particle sizes (ranging from approximately 20 to 50 nm), high drug loading efficiency, and good stability, which are crucial for effective delivery in a preclinical setting. kashanu.ac.irkashanu.ac.ir Targeted delivery strategies, such as functionalizing nanoparticles with ligands that bind to receptors overexpressed on tumor cells, represent a logical next step to enhance drug accumulation at the disease site while minimizing systemic exposure. fastercapital.comnih.gov

| Parameter | Result | Source |

| Particle Size | 19.74 ± 0.73 nm to 49.26 ± 0.25 nm | kashanu.ac.irkashanu.ac.ir |

| Zeta Potential | -15.21 ± 0.03 mV to -29.49 ± 0.08 mV | kashanu.ac.irkashanu.ac.ir |

| Drug Loading (%DL) | Ranged from 76.35% to 89.96% | kashanu.ac.irkashanu.ac.ir |

| Entrapment Efficiency (%) | Up to 90.52 ± 0.24% | kashanu.ac.ir |

Controlled Release Systems for Sustained Preclinical Efficacy

A key objective in developing advanced delivery systems is to achieve controlled and sustained release of the therapeutic agent. umn.edu For this compound, this would ensure that its concentration is maintained at a therapeutically effective level over an extended period in preclinical models, which is particularly important for chronic conditions or for maximizing its effect in cancer therapy.

The nanoparticle formulations developed for cloperastine have demonstrated significant potential for controlled release. kashanu.ac.irkashanu.ac.ir Studies have shown that specific polymeric compositions can provide a sustained release profile, with one formulation releasing over 80% of the encapsulated cloperastine hydrochloride after 8 hours and continuing for up to 24 hours. kashanu.ac.ir This prolonged-release characteristic is a substantial improvement over the short duration of action seen with conventional administration and is a critical step toward establishing sustained preclinical efficacy for its novel therapeutic applications. nih.govkashanu.ac.ir

Integration of Omics Technologies in Preclinical Studies

To fully elucidate the mechanisms behind this compound's newly identified therapeutic potential and to discover biomarkers for its efficacy, the integration of "omics" technologies in preclinical studies is essential. nih.govnih.gov These large-scale analytical approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular landscape of a disease and the impact of a drug. nih.govresearchgate.net

In the context of this compound's repurposing for cancer, omics can be a powerful tool. For instance, transcriptomic analysis (e.g., RNA-sequencing) of cloperastine-treated and untreated drug-resistant cancer cells could identify the specific signaling pathways that are modulated by the drug. univ-tours.fr Proteomics could reveal changes in protein expression and post-translational modifications, offering deeper insights into its mechanism of action against targets like PRMT5. news-medical.netresearchgate.net Metabolomics could identify metabolic shifts within cancer cells induced by the drug, potentially uncovering new biomarkers of response. nih.gov By integrating these sophisticated technologies into advanced preclinical models, researchers can accelerate the discovery process, validate new druggable targets, and build a robust data package to support the translational potential of this compound. nih.gov

Genomics and Proteomics to Identify New Biomarkers

There is currently no specific research available that utilizes genomics or proteomics approaches for the identification of new biomarkers for this compound. While these technologies are widely used for biomarker discovery in drug development, their application to this particular stereoisomer has not been documented in accessible scientific literature. nih.govmdpi.comnuvisan.com

Genomic and proteomic studies are essential for elucidating drug mechanisms and identifying patient populations that may respond favorably to a given therapy. nih.govdrugdiscoverynews.com Such studies for this compound would theoretically involve:

Genomic Analysis: Identifying genetic variations (e.g., single nucleotide polymorphisms) in target proteins or metabolic enzymes that could influence individual responses to this compound.

Proteomic Analysis: Using techniques like mass spectrometry to compare protein expression profiles in preclinical models or human cells before and after exposure to this compound. This could reveal novel protein targets or downstream signaling pathways affected by the compound, serving as potential efficacy or response biomarkers. nih.govmdpi.com

However, studies detailing these specific applications for this compound are absent. Research on the racemic mixture has identified targets such as the sigma-1 receptor and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which could be starting points for future genomic and proteomic investigations. nih.govnih.gov

Metabolomics for Understanding Metabolic Pathways

Specific metabolomic studies aimed at understanding the metabolic pathways affected by this compound have not been published. Metabolomics provides a snapshot of the physiological state of a cell or organism by quantifying low-molecular-weight molecules and can reveal how a drug perturbs metabolic networks. nih.govmdpi.com

For this compound, a metabolomics approach would be invaluable for:

Mapping the specific metabolic fingerprint following drug administration.

Identifying unique metabolites produced or consumed, which could act as biomarkers of drug effect.

Elucidating potential off-target effects by observing unexpected changes in metabolic pathways. researchgate.netnih.gov

While the general metabolism of racemic cloperastine is known to involve cytochrome P450 enzymes, a comprehensive metabolic profiling study for the (R)-enantiomer is not available. nih.gov

Advanced Preclinical Animal Models for Pharmacological Assessment

Disease-Specific Animal Models for Efficacy Studies

While various animal models have been used to test the efficacy of racemic cloperastine and levocloperastine, specific data for this compound is lacking. The most relevant models where cloperastine has been studied include:

Cough Models: Guinea pig models, where cough is induced by mechanical or chemical stimuli (e.g., citric acid), have been fundamental in establishing the antitussive efficacy of racemic cloperastine. nih.gov

Neurological Disease Models: A significant advancement is the use of Mecp2-null mice, a model for the neurodevelopmental disorder Rett Syndrome. jax.orgresearchgate.net In these mice, racemic cloperastine was shown to improve breathing abnormalities, suggesting a novel therapeutic potential beyond its antitussive effects. nih.govnih.gov This effect is thought to be mediated by the blockade of GIRK channels and enhancement of GABA release in the brainstem. nih.gov

The table below summarizes key disease-specific models used for cloperastine (racemic or unspecified isomer).

| Model Organism | Disease/Symptom Model | Key Findings for Cloperastine |

| Guinea Pig | Mechanically or chemically induced cough | Potent antitussive effects, comparable or greater than codeine. nih.gov |

| Mouse (Mecp2-null) | Rett Syndrome (breathing dysfunction) | Decreased apnea (B1277953) occurrence and suppressed breathing frequency variation. nih.govnih.gov |

There are no dedicated efficacy studies in these or other disease-specific models that isolate the effects of the (R)-enantiomer.

Translational Animal Models for Predictive Preclinical Outcomes

A translational animal model is one that accurately mimics the human disease state and can predict clinical outcomes. nih.govresearchgate.net The Mecp2-null mouse model of Rett Syndrome can be considered a strong translational model because it is based on the primary genetic cause of the human disorder. nih.govnih.govjax.org The positive results seen with racemic cloperastine in this model provide a strong rationale for further investigation, but its predictive value for human clinical trials has not yet been established.

常见问题

Q. What are the primary pharmacological mechanisms underlying (R)-Cloperastine’s antitussive effects, and how are these mechanisms validated experimentally?

this compound exerts antitussive effects primarily through dual mechanisms:

- Histamine H1 receptor antagonism , which reduces airway hypersensitivity.

- Sigma-1 (σ1) receptor modulation , which suppresses central cough reflex pathways via presynaptic inhibition of neurotransmitter release in brainstem nuclei (e.g., locus coeruleus) . Experimental validation includes:

- Electrophysiological studies (e.g., whole-cell patch-clamp recordings in brain slices) demonstrating reduced neuronal excitability in σ1 receptor-expressing regions .

- Receptor-binding assays (e.g., radioligand displacement) confirming affinity for H1 and σ1 receptors .

Q. How is this compound’s pharmacokinetic profile characterized in preclinical and clinical studies?

Key pharmacokinetic parameters include:

- Bioavailability : ~70% under fasting conditions, with peak plasma concentrations (Cmax) achieved within 2–4 hours post-administration .

- Metabolism : Hepatic CYP3A4-mediated oxidation, producing inactive metabolites excreted renally . Methodologies:

- Phase I crossover trials comparing generic and reference formulations using LC-MS/MS for plasma concentration analysis .

- Compartmental modeling to estimate absorption rate constants and half-life .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s off-target effects (e.g., dopamine receptor interactions) be reconciled?

Contradictions arise from:

- Methodological differences : Fingerprint-based machine learning (FMCT) predicts D2 dopamine receptor binding, while similarity ensemble approach (SEA) prioritizes D4 receptors .

- Clinical observations : Case reports of dystonia (linked to D2 antagonism) vs. preclinical data showing no direct D2 modulation . Resolution strategies:

- Functional assays (e.g., cAMP accumulation assays) to confirm receptor activity.

- Systems pharmacology models integrating transcriptomic and proteomic data to contextualize off-target effects .

Q. What experimental designs are optimal for investigating this compound’s anticancer properties, as observed in esophageal squamous cell carcinoma (ESCC)?

Key approaches include:

- Proteomic profiling (e.g., LC-MS/MS) to identify downregulated mitochondrial oxidative phosphorylation (OXPHOS) proteins (e.g., NADH dehydrogenase, cytochrome C oxidase) .

- In vivo xenograft models : Subcutaneous implantation of KYSE150 cells in nude mice, with tumor volume monitored via caliper measurements and OXPHOS inhibition validated via Seahorse assays .

- Dose-response studies to distinguish antitussive (low-dose) vs. anticancer (high-dose) effects .

Q. How can formulation challenges (e.g., taste masking) impact the reproducibility of this compound’s preclinical data?

Critical considerations:

- Excipient compatibility : DSC and FTIR analyses to detect physicochemical interactions between Cloperastine HCl and taste-masking agents (e.g., Eudragit EPO) .

- In vitro dissolution testing : USP Apparatus II (paddle method) simulating gastrointestinal pH gradients to ensure consistent drug release .

- Blinding protocols in animal studies to avoid bias from excipient-induced behavioral changes .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-dependent effects in this compound studies?

- Two-way repeated measures ANOVA : For longitudinal data (e.g., neuronal firing rates across current injections) with post-hoc Tukey tests .

- Non-linear regression (e.g., Hill equation) to model receptor-binding affinity (Kd) and efficacy (EC50) .

- Power analysis to determine sample sizes ensuring detection of ≥20% change in tumor growth rates (α=0.05, β=0.2) .

Q. How should researchers address variability in this compound’s metabolic pathways across preclinical models?

- Species-specific CYP profiling : Compare murine vs. human CYP3A4 activity using liver microsomal assays .

- Pharmacogenomic screening : Genotype animal models for CYP3A4 polymorphisms affecting metabolic stability .

- Cross-model validation : Replicate findings in ≥2 species (e.g., rat, dog) to confirm translational relevance .

Data Interpretation and Reporting

Q. How can researchers differentiate artefactual vs. biologically significant off-target effects in this compound studies?

- Negative controls : Include inactive enantiomer (S)-Cloperastine to isolate stereospecific effects .

- Pathway enrichment analysis (e.g., KEGG, GO) to contextualize off-target hits within known cough or cancer pathways .

- Dose-titration experiments : Establish concentration thresholds for primary vs. secondary targets .

Q. What are the best practices for reporting electrophysiological data on this compound’s central actions?

- Raw data transparency : Share membrane potential/current traces in supplementary materials .

- Normalization : Express firing rates as % baseline to account for inter-cell variability .

- Blinding : Randomize drug/control applications across experiments to mitigate observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。